Indium dichloride (CAS 13465-11-7) is a specialized, mixed-valence inorganic halide formally structured as In(I)[In(III)Cl4]. Unlike standard trivalent metal halides, it provides a distinct combination of a low melting point and dual oxidation states within a single crystalline lattice [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a high-value precursor for chemical vapor deposition (CVD), the synthesis of complex organoindium catalysts, and the preparation of stereoselective dinuclear initiators for polymer synthesis [2]. Its dual-reactivity profile makes it an essential material for workflows requiring both Lewis acidity and mild reducing capability without the introduction of secondary reagents.
Substituting indium dichloride with the more ubiquitous indium trichloride (InCl3) fundamentally alters reaction pathways and thermal processing parameters. InCl3 lacks the In(I) reducing center, making it incapable of participating in redox-coupled precursor formations without external reducing agents [1]. Furthermore, InCl3 possesses a significantly higher melting point, which severely limits its utility in low-temperature melt-phase reactions or volatility-dependent CVD applications where InCl2 readily liquefies . Attempting to use a physical mixture of InCl and InCl3 fails to replicate the precise stoichiometric coordination, solubility profile, and controlled aggregation state of the true In[InCl4] mixed-valence salt.
Indium dichloride exhibits a significantly lower melting point (235–262 °C) compared to the standard indium trichloride (586 °C) . This substantial thermal difference allows InCl2 to be utilized in lower-temperature melt-phase organometallic syntheses and provides superior volatility for chemical vapor deposition (CVD) processes, where the high-temperature refractory behavior of InCl3 is detrimental [1].
| Evidence Dimension | Melting point / thermal liquefaction threshold |
| Target Compound Data | 235–262 °C |
| Comparator Or Baseline | Indium trichloride (InCl3) at 586 °C |
| Quantified Difference | >320 °C reduction in melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
A lower melting point reduces energy requirements and prevents thermal degradation of sensitive co-reactants during the synthesis of organoindium precursors.
Crystallographic and NMR analyses confirm that indium dichloride exists as the mixed-valence salt In(I)[In(III)Cl4], containing exactly 50% In(I) and 50% In(III) centers [1]. In contrast, InCl3 provides exclusively In(III) centers. This built-in In(I) cation allows the compound to act simultaneously as a Lewis acid and a mild reducing agent, enabling direct oxidative addition reactions that are impossible with InCl3 without the addition of highly reactive external reductants [2].
| Evidence Dimension | Indium oxidation state distribution |
| Target Compound Data | 50% In(I), 50% In(III) (as In[InCl4]) |
| Comparator Or Baseline | Indium trichloride (100% In(III)) |
| Quantified Difference | Absolute presence of In(I) reducing centers |
| Conditions | Solid-state and molten-phase structural analysis |
Eliminates the need for external reducing agents when synthesizing organoindium compounds, streamlining procurement to a single dual-action precursor.
In the synthesis of stereoselective catalysts for the ring-opening polymerization of lactide, indium dichloride reacts with tridentate diaminophenolate ligands to cleanly yield dinuclear indium dichloride complexes ((NNOR)InCl2) [1]. These dinuclear structures are critical for cooperative catalytic activity. When InCl3 is used under similar conditions, controlling the exact aggregation state is more challenging. The InCl2-derived dinuclear ethoxide catalysts maintain 'living' polymerization characteristics even at 97-98% conversion, outperforming less defined InCl3-derived systems [2].
| Evidence Dimension | Catalyst structural nuclearity and conversion efficiency |
| Target Compound Data | Clean formation of dinuclear [(NNOR)InCl2] complexes yielding >97% living polymerization conversion |
| Comparator Or Baseline | InCl3 (prone to variable aggregation and lower cooperative activity) |
| Quantified Difference | Consistent dinuclear assembly enabling near-quantitative living polymerization |
| Conditions | Salt metathesis with sodium ethoxide and subsequent bulk lactide polymerization at 130 °C |
Secures the precise molecular architecture required for high-yield, stereoselective production of biodegradable polymers like PLA.
Due to its low melting point and favorable volatility, indium dichloride is highly suited as a precursor gas source for CVD processes. It reacts efficiently with alkyl halides (such as methyl chloride) near its melting point to produce methyl indium dichloride and dimethyl indium chloride, which are essential for depositing indium-containing semiconductor films [1].
Indium dichloride is the preferred starting material for synthesizing dinuclear indium ethoxide complexes supported by chiral ligands. These complexes are highly active and stereoselective initiators for the ring-opening polymerization of cyclic esters, specifically in the industrial development of advanced polylactic acid (PLA) biodegradable plastics [2].
Leveraging its In(I)[In(III)Cl4] mixed-valence structure, this compound serves as a specialized reagent that provides both Lewis acidity and reducing power. It is utilized in specialized synthetic pathways where a substrate requires simultaneous coordination to a Lewis acidic In(III) center and reduction by an In(I) center, avoiding the need for multi-component reagent mixtures [3].
Irritant